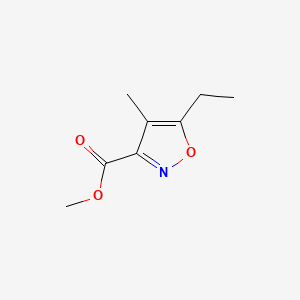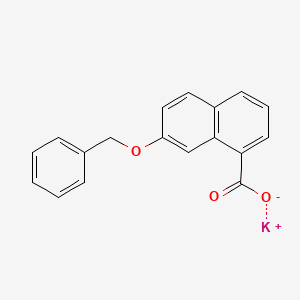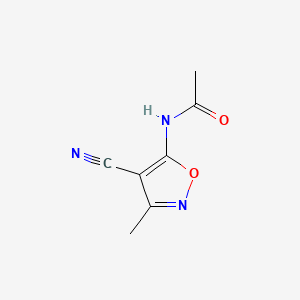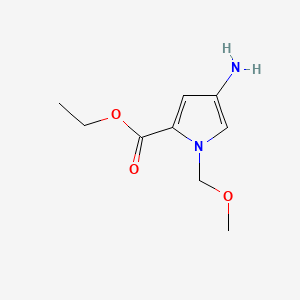![molecular formula C8H13NO2 B574456 (5S,9R)-9-Hydroxy-1-azaspiro[4.4]nonan-2-one CAS No. 187106-20-3](/img/structure/B574456.png)
(5S,9R)-9-Hydroxy-1-azaspiro[4.4]nonan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S,9R)-9-Hydroxy-1-azaspiro[4.4]nonan-2-one is a chemical compound with the molecular formula C10H17NO2. It is commonly known as HANO and is a spirocyclic compound that has been the subject of much scientific research due to its potential applications in the field of medicine. In
Mécanisme D'action
The mechanism of action of HANO is not fully understood, but it is believed to act through the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, HANO increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
HANO has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. In addition, HANO has been found to have antioxidant properties, which can protect cells from oxidative damage. HANO has also been found to have anti-inflammatory properties, which can reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of HANO is its potential therapeutic effects in the treatment of neurodegenerative disorders. Another advantage is its antibacterial, antifungal, and antiviral properties. However, one limitation of HANO is its relatively low solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
There are many future directions for research on HANO. One area of research is the development of new synthesis methods to improve the yield of HANO. Another area of research is the investigation of HANO's potential therapeutic effects in the treatment of neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of HANO and its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of HANO involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with 1-aminocyclohexane-1-carboxylic acid in the presence of a Lewis acid catalyst. The reaction proceeds through a spirocyclization reaction to form HANO. The yield of HANO can be improved by optimizing the reaction conditions, such as the temperature and the catalyst used.
Applications De Recherche Scientifique
HANO has been the subject of much scientific research due to its potential applications in the field of medicine. It has been shown to have antibacterial, antifungal, and antiviral properties. In addition, HANO has been found to have potential therapeutic effects in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
(5S,9R)-9-hydroxy-1-azaspiro[4.4]nonan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-6-2-1-4-8(6)5-3-7(11)9-8/h6,10H,1-5H2,(H,9,11)/t6-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOJOXKVPUTMPD-SVRRBLITSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CCC(=O)N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@]2(C1)CCC(=O)N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


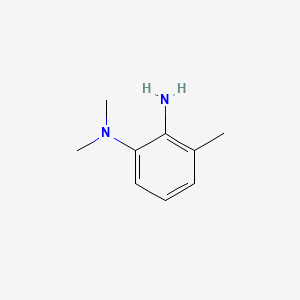
![D-erythro-Pentitol, 1,2,3-trideoxy-3-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/no-structure.png)

